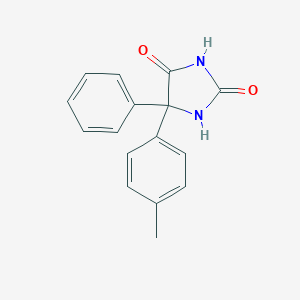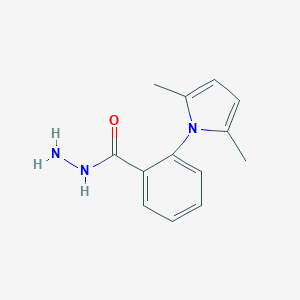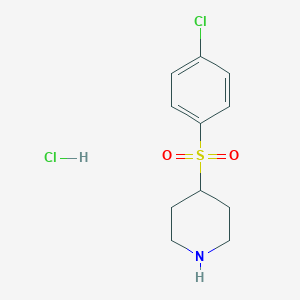
2-Nitrophenyl stearate
概要
説明
2-Nitrophenyl stearate is an ester formed by the condensation of stearic acid, an 18-carbon long fatty acid, and 2-nitrophenol . This compound is known for its application as a substrate in enzymatic studies, particularly involving lipases and esterases. Its structure consists of a long hydrophobic chain (stearic acid) and a hydrophilic nitrophenol group, making it a valuable tool in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
2-Nitrophenyl stearate can be synthesized through the esterification of stearic acid with 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield .
化学反応の分析
Types of Reactions
2-Nitrophenyl stearate primarily undergoes hydrolysis reactions catalyzed by lipases and esterases. The hydrolysis reaction involves the cleavage of the ester bond, resulting in the formation of 2-nitrophenol and stearic acid.
Common Reagents and Conditions
Lipases and Esterases: These enzymes catalyze the hydrolysis of this compound.
Water: Acts as a nucleophile in the hydrolysis reaction.
Buffer Solutions: Maintain the pH at optimal levels for enzyme activity.
Major Products
2-Nitrophenol: A chromogenic compound that can be detected spectrophotometrically.
Stearic Acid: A fatty acid commonly found in various biological systems.
科学的研究の応用
2-Nitrophenyl stearate is widely used in scientific research due to its role as a substrate for enzyme assays. Some of its applications include:
Enzyme Activity Studies: Used to measure the activity of lipases and esterases by monitoring the release of 2-nitrophenol.
Polymer Inclusion Membranes: Acts as a plasticizer to enhance the flexibility and stability of polymer inclusion membranes.
Biochemical Research: Helps in understanding the mechanisms of ester hydrolysis and the properties of enzymes involved in these reactions.
作用機序
The mechanism of action of 2-Nitrophenyl stearate involves its hydrolysis by lipases and esterases. These enzymes bind to the ester bond of this compound, forming an enzyme-substrate complex. A water molecule then acts as a nucleophile, attacking the carbonyl carbon of the ester bond, leading to its cleavage and the release of 2-nitrophenol and stearic acid.
類似化合物との比較
Similar Compounds
2-Nitrophenyl octyl ether: Another ester used in polymer inclusion membranes.
Butyl stearate: A plasticizer evaluated for its non-toxic nature and cost-effectiveness.
Phthalates, Adipates, and Sebacates: Common plasticizers used in various applications.
Uniqueness
2-Nitrophenyl stearate is unique due to its combination of a long hydrophobic chain and a hydrophilic nitrophenol group, making it particularly useful in enzyme assays. Its ability to act as a substrate for both lipases and esterases sets it apart from other similar compounds.
特性
IUPAC Name |
(2-nitrophenyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(26)29-23-20-18-17-19-22(23)25(27)28/h17-20H,2-16,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOFUYZAMTVGQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401505 | |
| Record name | 2-Nitrophenyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104809-27-0 | |
| Record name | 2-Nitrophenyl stearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[[2-di(phenyl)phosphanylacetyl]oxyamino]azanium;di(prop-2-enyl)phosphinate](/img/structure/B26432.png)











